N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)-2-phenylacetamide
Description
N-(4-{[4-Methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)-2-phenylacetamide is a pyrimidine-based small molecule featuring a 4-methyl-6-morpholinyl-substituted pyrimidine core linked via an amino group to a para-substituted phenyl ring, which is further connected to a 2-phenylacetamide moiety.
Key structural attributes:
- Pyrimidine core: Substituted at the 4-position with a methyl group and at the 6-position with morpholine, a polar, water-solubilizing moiety.
- Aniline linker: Connects the pyrimidine to the acetamide group, providing conformational flexibility.
Properties
IUPAC Name |
N-[4-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)amino]phenyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2/c1-17-15-21(28-11-13-30-14-12-28)27-23(24-17)26-20-9-7-19(8-10-20)25-22(29)16-18-5-3-2-4-6-18/h2-10,15H,11-14,16H2,1H3,(H,25,29)(H,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOIFPNIGCOWBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
It is known that the compound has a complex structure that may allow it to interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
The molecular mechanism of action of N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)-2-phenylacetamide is not well-defined. It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of this compound in animal models
Comparison with Similar Compounds
Structural and Functional Insights
Pyrimidine Core Modifications :
- The target compound’s 6-morpholinyl group enhances solubility compared to ’s chlorophenyl/dimethoxyphenyl derivatives, which are more lipophilic (logP ~4.0–5.0 estimated) . Morpholine’s polarity reduces logD (3.95 in ’s benzamide analogue) while maintaining membrane permeability .
- ’s fluorophenyl/methoxyphenyl substitutions introduce electron-withdrawing and donating groups, influencing binding affinity and metabolic stability .
2-Phenylacetamide offers a balance of lipophilicity and steric bulk compared to ’s benzamide (higher logP) or ’s thienylacetamide (reduced aromatic stacking) .
Biological Activity :
- ’s chlorophenyl-pyrimidine derivatives exhibit antimicrobial activity, suggesting the pyrimidine scaffold’s versatility .
- Morpholine-containing compounds (e.g., ) are often designed for kinase inhibition (e.g., PI3K/mTOR pathways) due to morpholine’s ability to occupy hydrophobic pockets and form H-bonds .
Key Research Findings
- Synthetic Yields : Morpholine-substituted pyrimidines (e.g., ) are synthesized in moderate yields (30–40%), whereas acetamide derivatives () achieve higher yields (58–66%) due to optimized coupling conditions .
- Solubility vs. Potency : The target compound’s morpholine group likely improves aqueous solubility over ’s lipophilic analogues, though this may come at the cost of reduced cell permeability .
- Thermodynamic Stability : highlights intramolecular H-bonding in pyrimidine derivatives, which stabilizes conformation and may enhance target binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
